3-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-phenylurea
Description
3-{5-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-phenylurea is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-linked 2-oxo-2-phenylethyl group at position 5 and a phenylurea moiety at position 2. This structure combines the bioactivity-enhancing properties of thiadiazoles with the hydrogen-bonding capacity of urea, making it a candidate for medicinal chemistry applications. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects . The phenylurea group may further enhance target binding via hydrogen-bond interactions .
Properties
IUPAC Name |
1-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S2/c22-14(12-7-3-1-4-8-12)11-24-17-21-20-16(25-17)19-15(23)18-13-9-5-2-6-10-13/h1-10H,11H2,(H2,18,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIZZXAKKASDGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-phenylurea typically involves multistep organic reactions. One common method includes the reaction of 2-oxo-2-phenylethyl chloride with thiourea to form the intermediate 2-oxo-2-phenylethylthiourea. This intermediate then undergoes cyclization with thiosemicarbazide to form the 1,3,4-thiadiazole ring. Finally, the thiadiazole intermediate is reacted with phenyl isocyanate to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
3-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-phenylurea can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted ureas or thiadiazoles
Scientific Research Applications
3-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 3-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-phenylurea involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes, potentially inhibiting their activity. The phenylurea moiety can form hydrogen bonds with biological molecules, affecting their function. The sulfanyl group can undergo redox reactions, influencing cellular processes .
Biological Activity
The compound 3-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-phenylurea is a derivative of thiadiazole and phenylurea that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 413.5 g/mol. The structure features a thiadiazole ring linked to a phenylurea moiety, which is crucial for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. A notable investigation involved the synthesis and evaluation of various derivatives similar to This compound against several cancer cell lines.
Key Findings:
- Cytotoxicity: The compound exhibited significant cytotoxic effects against human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The IC50 values were notably lower than those of standard chemotherapeutics like sorafenib .
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MCF-7 | 0.37 | 7.91 |
| HepG2 | 0.73 | 7.91 |
| A549 | 0.95 | 7.91 |
| HeLa | 0.37 | 7.91 |
- Mechanism of Action: Flow cytometry analyses revealed that the compound induces apoptosis in HeLa cells and arrests the cell cycle at the sub-G1 phase, indicating a mechanism that involves programmed cell death .
Antimicrobial Activity
In addition to its anticancer properties, This compound has shown promising antimicrobial activity against various bacterial strains.
Research Insights:
A study demonstrated that derivatives related to this compound exhibited bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria .
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Strongly active |
| Escherichia coli | Moderately active |
| Pseudomonas aeruginosa | Weakly active |
Case Studies
Several case studies have been published detailing the synthesis and biological evaluation of thiadiazole derivatives:
- Synthesis and Evaluation : A series of thiadiazole-based compounds were synthesized and tested for their anticancer properties. The results indicated that modifications on the thiadiazole ring significantly influenced biological activity .
- Mechanistic Studies : In-depth mechanistic studies revealed that compounds similar to This compound interact with specific protein targets involved in tumor growth regulation, enhancing their potential as therapeutic agents .
Comparison with Similar Compounds
Substituent Modifications on the Thiadiazole Ring
- Target Compound : The 1,3,4-thiadiazole ring is substituted at position 5 with a (2-oxo-2-phenylethyl)sulfanyl group and at position 2 with a phenylurea.
- (2E)-N-{5-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide (STK807035): Shares the 5-[(2-oxo-2-phenylethyl)sulfanyl] substituent but replaces phenylurea with a trimethoxyphenyl enamide. Molecular weight: 471.54.
- 3-Methyl-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide : Substitutes phenylurea with a benzofuran carboxamide. Molecular weight: 409.47. The benzofuran moiety could enhance π-π stacking interactions .
Fluorinated Derivatives
- 5-{[(3-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine: Features a fluorobenzylsulfanyl group.
Crystallographic and Conformational Analysis
- The target compound’s analogs, such as 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole, adopt butterfly-like conformations with planar thiadiazole and phenyl rings (dihedral angles: 0.8–0.9°) . In contrast, compounds like 5-({3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine exhibit larger dihedral angles (27.77–76.56°) between thiadiazole rings, suggesting conformational flexibility impacts intermolecular interactions .
Hydrogen-Bonding and Bioactivity Implications
- The phenylurea group in the target compound enables stronger hydrogen-bonding networks compared to carboxamide or amine substituents in analogs. For example, urea’s NH groups can donate two hydrogen bonds, whereas carboxamides donate one . This difference may enhance receptor binding in enzyme inhibition or antimicrobial applications.
- 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine demonstrates fungicidal activity, but its lack of urea may limit potency compared to the target compound .
Data Tables
Table 1. Structural and Physicochemical Comparison
*Calculated based on standard atomic weights.
Table 2. Crystallographic Parameters of Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
